molecular formula C29H28FN5OS B2572964 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-78-1

5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2572964
CAS No.: 851810-78-1
M. Wt: 513.64
InChI Key: QWMRWHOZBJXVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazinyl group and a 4-fluorophenylmethyl moiety. The fluorine atom likely enhances metabolic stability and bioavailability, while the benzhydryl group may influence lipophilicity and receptor binding kinetics .

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-12-14-24(30)15-13-23)34-18-16-33(17-19-34)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRWHOZBJXVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on available research.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole and triazole moiety, along with a piperazine derivative. The synthesis typically involves multi-step reactions that can include:

  • Formation of the thiazolo-triazole core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The incorporation of the benzhydryl and fluorophenyl groups is crucial for enhancing biological activity.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains:

CompoundActivityReference
5aModerate antibacterial activity against Staphylococcus aureus
5bEffective against Escherichia coli with an MIC of 32 µg/mL

2.2 Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes such as tyrosinase, which is implicated in melanin production. Studies have demonstrated that related piperazine derivatives can act as competitive inhibitors:

  • Kinetic Studies : Compounds with similar piperazine structures displayed IC50 values ranging from 0.09 to 0.18 µM against tyrosinase, indicating strong inhibitory effects without cytotoxicity in cellular assays .

2.3 Anticancer Properties

Thiazole and triazole derivatives have been explored for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Some derivatives have been noted to cause G1 phase arrest in cancer cell lines.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent cell death .

3.1 Case Study on Tyrosinase Inhibition

A study evaluated the inhibitory effect of several piperazine-based compounds on Agaricus bisporus tyrosinase:

  • Inhibition Mechanism : The binding mode was elucidated through docking studies, revealing interactions with key active site residues.
  • Results : The most potent inhibitor showed an IC50 value significantly lower than standard inhibitors like kojic acid .

3.2 Antimicrobial Efficacy Assessment

In another study, a series of thiazole derivatives were tested against common pathogens:

  • Methodology : Disk diffusion and broth microdilution methods were employed.
  • Findings : Certain derivatives exhibited broad-spectrum activity, highlighting the importance of structural modifications for enhancing efficacy .

4.

The compound this compound shows promising biological activity across various domains including antimicrobial and anticancer properties. Future research should focus on optimizing its structure to enhance potency and selectivity while minimizing toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thiazolo-triazole vs. Benzoxazole/Thiadiazole: The thiazolo[3,2-b][1,2,4]triazol-6-ol core distinguishes it from benzoxazole derivatives (e.g., 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles) described in –2. While benzoxazoles are associated with cytotoxicity in cancer cell lines, the thiazolo-triazole core may offer improved selectivity for non-oncological targets, such as neurotransmitter receptors, due to enhanced hydrogen-bonding capacity from the triazole .
  • Triazole-Thiadiazole Hybrids: Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () share a triazole moiety but incorporate thiadiazole instead of thiazole. These hybrids exhibit antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB: 3LD6), suggesting that the target compound’s thiazolo-triazole core might similarly target fungal enzymes but with distinct steric and electronic profiles .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Core Structure Aryl Substituents Piperazine Modification Reported Activity
Target Compound Thiazolo-triazol-6-ol 4-Fluorophenyl, Benzhydryl 4-Benzhydrylpiperazin-1-yl Not explicitly stated
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles Benzoxazole Varied aryl groups 4-Arylpiperazin-1-yl Cytotoxicity (anticancer)
5-{[4-(3-Chlorophenyl)piperazin-1-yl]...thiazolo[3,2-b]triazol-6-ol Thiazolo-triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl 4-(3-Chlorophenyl)piperazin-1-yl Not reported (structural analog)
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-...triazol-3-one Triazolone 4-Fluorophenyl 4-(4-Fluorophenyl)piperazin-1-yl Structural similarity to antipsychotics
  • Fluorophenyl vs. Chlorophenyl: The target’s 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to 3-chlorophenyl analogs ().
  • Benzhydryl vs. Simple Aryl Groups :
    The benzhydryl (diphenylmethyl) substituent in the target compound likely increases lipophilicity, improving blood-brain barrier penetration relative to smaller aryl groups (e.g., 4-methoxyphenyl in ). This modification is critical for CNS-targeted agents .

Pharmacological and Physicochemical Properties

  • Cytotoxicity :
    Benzoxazole derivatives (–2) show cytotoxicity via apoptosis induction, but the target compound’s thiazolo-triazole core may reduce off-target toxicity due to altered electronic properties .
  • Antifungal Potential: Triazole-thiadiazole hybrids () inhibit fungal enzymes; the target’s triazole moiety could similarly disrupt ergosterol biosynthesis, though this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.